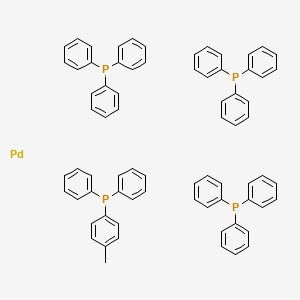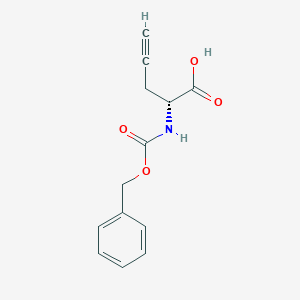![molecular formula C19H16N2O2 B7839915 (3E)-3-[amino(phenyl)methylidene]-1-methyl-6-phenylpyridine-2,4-dione](/img/structure/B7839915.png)
(3E)-3-[amino(phenyl)methylidene]-1-methyl-6-phenylpyridine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “(3E)-3-[amino(phenyl)methylidene]-1-methyl-6-phenylpyridine-2,4-dione” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[amino(phenyl)methylidene]-1-methyl-6-phenylpyridine-2,4-dione involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The specific synthetic routes and reaction conditions can vary depending on the desired application and the scale of production. Common methods include:
Stepwise Synthesis: This involves multiple steps where intermediate compounds are formed and purified before proceeding to the next step.
Catalytic Reactions: Catalysts are often used to increase the efficiency and selectivity of the reactions.
Temperature and Pressure Control: Reaction conditions such as temperature and pressure are meticulously controlled to optimize the reaction rates and yields.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of large quantities of the compound. Key aspects of industrial production include:
Batch Processing: Large batches of the compound are produced in reactors, with careful monitoring of reaction conditions.
Continuous Flow Systems: These systems allow for the continuous production of the compound, improving efficiency and reducing production costs.
Purification Techniques: Advanced purification techniques such as chromatography and crystallization are used to ensure the high purity of the final product.
化学反应分析
Types of Reactions
(3E)-3-[amino(phenyl)methylidene]-1-methyl-6-phenylpyridine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its chemical properties.
Reduction: Reduction reactions can convert the compound to a lower oxidation state, often enhancing its reactivity.
Substitution: Substitution reactions involve the replacement of one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
The reactions involving this compound typically use common reagents such as:
Oxidizing Agents: These include substances like potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Catalysts: Catalysts such as palladium on carbon and platinum are often used to facilitate reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used
科学研究应用
(3E)-3-[amino(phenyl)methylidene]-1-methyl-6-phenylpyridine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications and is being investigated for its effects on various diseases.
Industry: this compound is used in the production of various industrial products, including polymers and specialty chemicals.
作用机制
The mechanism of action of (3E)-3-[amino(phenyl)methylidene]-1-methyl-6-phenylpyridine-2,4-dione involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. Key aspects of its mechanism of action include:
Molecular Targets: this compound targets specific proteins and enzymes, altering their function and activity.
Pathways Involved: The compound can affect various signaling pathways, leading to changes in cellular behavior and function.
属性
IUPAC Name |
(3E)-3-[amino(phenyl)methylidene]-1-methyl-6-phenylpyridine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-21-15(13-8-4-2-5-9-13)12-16(22)17(19(21)23)18(20)14-10-6-3-7-11-14/h2-12H,20H2,1H3/b18-17+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTGZJXXSSEIDV-ISLYRVAYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)C(=C(C2=CC=CC=C2)N)C1=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=O)/C(=C(/C2=CC=CC=C2)\N)/C1=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
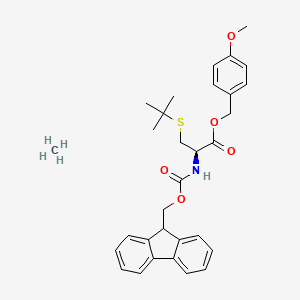
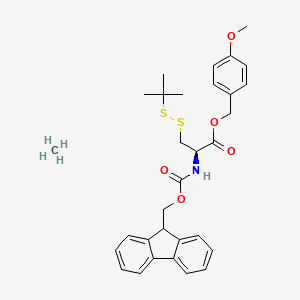
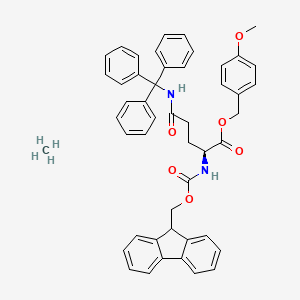
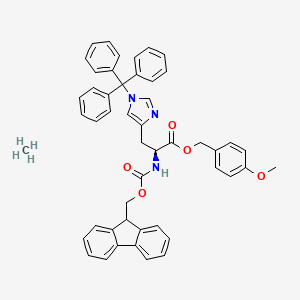
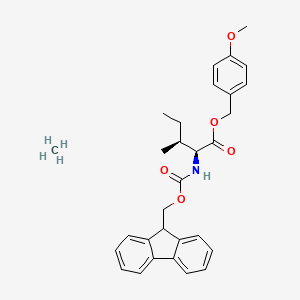
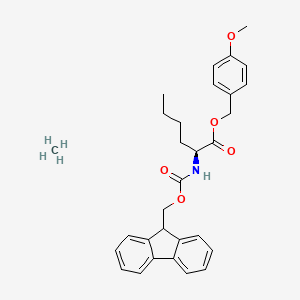
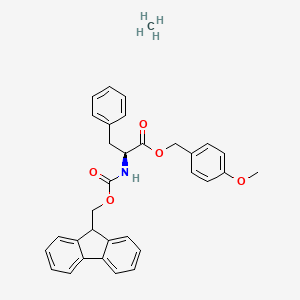
![1-O-(9H-fluoren-9-ylmethyl) 2-O-[(4-methoxyphenyl)methyl] (2S)-pyrrolidine-1,2-dicarboxylate;methane](/img/structure/B7839879.png)
![tert-butyl 3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methoxy]-3-oxopropyl]indole-1-carboxylate;methane](/img/structure/B7839889.png)
![[4-[(4-Methylphenyl)methoxy]phenyl]methyl imidazole-1-carboxylate](/img/structure/B7839892.png)
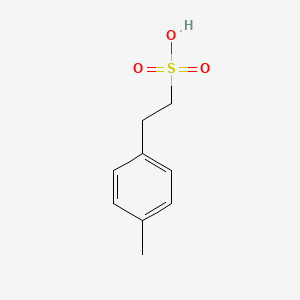
![Triethyl-[(4-methylphenyl)methyl]azanium;chloride](/img/structure/B7839903.png)
